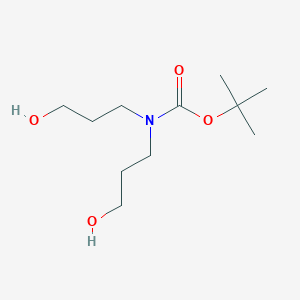

Tert-butyl bis(3-hydroxypropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N,N-bis(3-hydroxypropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4/c1-11(2,3)16-10(15)12(6-4-8-13)7-5-9-14/h13-14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYVJRZFQDKZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCO)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl Bis 3 Hydroxypropyl Carbamate and Its Analogs

Established Reaction Pathways for Carbamate (B1207046) Synthesis from Precursors (e.g., Amines and Chloroformates)

The formation of carbamates from amines is a cornerstone of organic synthesis. A primary method involves the reaction of an amine with a chloroformate. However, the instability of reagents like tert-butyl chloroformate has led to the widespread adoption of alternative reagents. semanticscholar.org Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) has emerged as a highly effective and common reagent for the tert-butoxycarbonylation of amines. chemicalbook.comsemanticscholar.orgorgsyn.org

The general reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This process is often facilitated by a base to deprotonate the amine, enhancing its nucleophilicity, or by a catalyst. A variety of amines, including primary and secondary aliphatic, aromatic, and heterocyclic amines, can be successfully converted to their N-Boc derivatives. semanticscholar.orgmychemblog.com For the synthesis of tert-butyl bis(3-hydroxypropyl)carbamate, the precursor amine would be di(3-hydroxypropyl)amine. The reaction with di-tert-butyl dicarbonate would lead to the desired product.

Commonly used solvents for this reaction include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile. mychemblog.comorgsyn.org The choice of solvent can influence reaction rates and selectivity. The reaction is typically carried out at room temperature, although for less reactive amines or to control exothermicity, cooling to 0 °C may be employed. mychemblog.comresearchgate.net

Another established pathway for carbamate synthesis utilizes alkyl phenyl carbonates as the electrophiles, which offers a simple and efficient method for the mono-carbamate protection of diamines. orgsyn.org

Table 1: Examples of Reagents and Conditions for Carbamate Synthesis

| Amine Precursor | Reagent | Catalyst/Base | Solvent | Product |

| Pyrrolidine | Di-tert-butyl dicarbonate | Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | N-Boc-pyrrolidine |

| 2-Bromo-6-(pyrrolidin-2-yl)pyridine | Di-tert-butyl dicarbonate | None mentioned | Dichloromethane (DCM) | Boc-protected pyridine (B92270) derivative |

| 3-Aminopropylene | Di-tert-butyl dicarbonate | Sodium hydroxide (B78521) (NaOH) | Tetrahydrofuran (THF) | Boc-protected aminopropylene |

| General Amines | Di-tert-butyl dicarbonate | 4-(Dimethylamino)pyridine (DMAP) | Tetrahydrofuran (THF) | N-Boc-amine |

| 1,2-Ethanediamine | tert-Butyl phenyl carbonate | None mentioned | Absolute Ethanol | (2-Aminoethyl)carbamic acid tert-butyl ester |

This table is generated based on information from multiple sources. mychemblog.comorgsyn.org

Optimization of Reaction Parameters for Enhanced Yields and Regioselectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired carbamate. Key parameters to consider include the choice of solvent, base or catalyst, reaction temperature, and reaction time.

For the tert-butoxycarbonylation of amines, the use of a catalyst can significantly improve reaction rates and yields. 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst when used in conjunction with di-tert-butyl dicarbonate. chemicalbook.comresearchgate.net The combination of Boc₂O and DMAP can, in some cases, lead to the formation of unexpected byproducts, such as ureas from primary amines, especially when an excess of the Boc reagent is used. chemicalbook.comresearchgate.net Therefore, careful control of the stoichiometry is essential.

Lewis acid catalysts, such as a yttria-zirconia-based catalyst, have also been shown to be effective in promoting the tert-butoxycarbonylation of a wide range of amines in excellent yields. semanticscholar.org This method offers the advantage of being a heterogeneous catalysis system, which can simplify product purification. semanticscholar.org

The choice of solvent can also play a significant role. Nonpolar solvents have been studied in the context of reactions with Boc₂O and DMAP. researchgate.net The reaction temperature is another critical factor. While many Boc-protections proceed efficiently at room temperature, some reactions may benefit from cooling to 0 °C to minimize side reactions. researchgate.net Reaction monitoring by techniques such as Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. mychemblog.com

Table 2: Factors for Optimization of Carbamate Synthesis

| Parameter | Considerations | Potential Outcome |

| Catalyst | DMAP, Lewis acids (e.g., yttria-zirconia) | Increased reaction rate and yield |

| Solvent | Aprotic solvents like THF, DCM, acetonitrile | Can influence solubility, reaction rate, and side product formation |

| Stoichiometry | Ratio of amine to Boc₂O | Controls selectivity for mono- vs. di-protection (for diamines) and can minimize byproduct formation |

| Temperature | Room temperature, 0 °C | Affects reaction rate and can control exothermicity and side reactions |

| Reaction Time | Monitored by TLC | Ensures reaction completion and avoids degradation or side reactions |

This table is a summary of optimization principles from various sources. semanticscholar.orgmychemblog.comresearchgate.net

Development of Scalable Synthetic Approaches for Diverse Research Applications

The development of scalable synthetic methods is crucial for producing sufficient quantities of this compound and its analogs for various research applications. A scalable synthesis should ideally use readily available and inexpensive starting materials, involve a simple and robust procedure, and allow for easy purification of the final product without the need for chromatographic techniques. orgsyn.org

The reaction of di(3-hydroxypropyl)amine with di-tert-butyl dicarbonate is an inherently scalable process. Both starting materials are commercially available. The reaction can be performed in standard laboratory glassware, and the workup procedure typically involves an aqueous wash to remove water-soluble byproducts and unreacted starting materials, followed by extraction and solvent removal. mychemblog.com

For large-scale preparations, factors such as heat management during the reaction and efficient mixing become more critical. The use of a phase-transfer catalyst in a biphasic system could also be explored for scalability, as it can simplify the workup process. google.com The procedure using alkyl phenyl carbonates for the synthesis of mono-carbamate protected diamines has been noted for its applicability to large-scale laboratory preparations and straightforward purification. orgsyn.org

Stereoselective Synthesis and Preparation of Structurally Related Analogs with Varied Hydroxypropyl Chains

The synthesis of this compound does not involve the creation of a new stereocenter, assuming the starting di(3-hydroxypropyl)amine is achiral. However, the principles of stereoselective synthesis become important when preparing chiral analogs. For instance, if a chiral center is present on the hydroxypropyl chain, it is crucial to employ synthetic strategies that preserve or control the stereochemistry.

The synthesis of structurally related analogs with varied hydroxypropyl chains can be achieved by starting with different substituted 3-aminopropanol derivatives. For example, using a chiral 3-aminopropanol derivative as a precursor would lead to a chiral carbamate. The synthesis of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, an intermediate in the synthesis of Lacosamide, demonstrates the stereoselective synthesis of a related carbamate. google.com In this case, the stereochemistry is controlled by starting with N-Boc-D-serine. google.com

The preparation of analogs with different chain lengths or substituents on the hydroxypropyl moiety would involve selecting the appropriate starting amine. For example, to introduce a methyl group on the chain, one could start with the corresponding methylated 3-aminopropanol. The general methods of carbamate formation with di-tert-butyl dicarbonate would be applicable to these varied precursors.

Reactivity Profiles and Mechanistic Investigations of Tert Butyl Bis 3 Hydroxypropyl Carbamate

Reactions Involving the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its susceptibility to removal under specific acidic conditions. orgsyn.org

The deprotection of the Boc group is typically achieved under acidic conditions, which selectively cleave the carbamate to release the free amine, carbon dioxide, and isobutylene (B52900). orgsyn.org The reaction proceeds through a mechanism involving the protonation of the carbamate carbonyl oxygen, followed by the departure of the stable tert-butyl cation. This cation can then be trapped by a nucleophile or undergo elimination to form isobutylene.

The choice of acid and solvent is crucial for achieving efficient and clean deprotection. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are commonly employed for rapid cleavage at room temperature. nih.gov Alternatively, solutions of hydrogen chloride (HCl) in organic solvents like dioxane or ethyl acetate (B1210297) are also effective. nih.gov Aqueous phosphoric acid has been reported as an environmentally benign option for the deprotection of tert-butyl carbamates. researchgate.net The selection of the deprotection conditions often depends on the compatibility of other functional groups present in the molecule.

Table 1: Typical Conditions for Acid-Mediated Deprotection of Boc-Protected Amines This table presents representative conditions for the deprotection of tert-butyl carbamates. The optimal conditions for Tert-butyl bis(3-hydroxypropyl)carbamate may vary.

| Reagent | Solvent | Temperature | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 hours | nih.gov |

| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | Room Temperature | 1 - 4 hours | nih.gov |

| Aqueous Phosphoric Acid | - | Room Temperature | Variable | researchgate.net |

| Oxalyl Chloride | Methanol | Room Temperature | Up to 4 hours | nih.gov |

| Water (at elevated temperatures) | Water | 125 - 150°C | Variable | rsc.org |

A key advantage of the Boc protecting group is its stability across a wide range of reaction conditions, which allows for the selective manipulation of other functional groups within the molecule. The carbamate moiety in this compound is generally stable under basic conditions, making it compatible with reactions involving bases such as sodium hydroxide (B78521) or potassium carbonate. researchgate.net

Furthermore, the Boc group is orthogonal to many other protecting groups and is resistant to nucleophilic attack and catalytic hydrogenolysis, conditions under which other protecting groups like benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) are typically cleaved. orgsyn.org This stability allows for the derivatization of the hydroxyl groups in this compound without affecting the protected amine. However, it is noteworthy that some strong nucleophiles or specific reagents might lead to undesired side reactions under certain conditions.

Reactivity of the Primary Hydroxyl Groups

The two primary hydroxyl groups at the termini of the propyl chains offer sites for a variety of chemical transformations, enabling the use of this compound as a versatile building block in organic synthesis and polymer chemistry.

The primary hydroxyl groups can be readily functionalized through standard alcohol derivatization reactions.

Esterification: The hydroxyl groups can be converted to esters by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The esterification with carboxylic acids is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, reaction with more reactive acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) provides a direct route to the corresponding esters.

Etherification: The formation of ethers from the hydroxyl groups can be achieved through methods such as the Williamson ether synthesis. This involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxides, which are then reacted with an alkyl halide. The choice of base and solvent is critical to ensure complete deprotonation without affecting the carbamate group.

Table 2: Representative Reagents for Derivatization of Primary Hydroxyl Groups This table illustrates common reagents for the esterification and etherification of primary alcohols. Specific conditions would need to be optimized for this compound.

| Transformation | Reagent Class | Example Reagents | Typical Base/Catalyst |

|---|---|---|---|

| Esterification | Carboxylic Acid | Acetic acid, Benzoic acid | EDC, DCC, DMAP |

| Acyl Chloride | Acetyl chloride, Benzoyl chloride | Pyridine, Triethylamine | |

| Acid Anhydride | Acetic anhydride | Pyridine, DMAP | |

| Etherification | Alkyl Halide | Methyl iodide, Benzyl bromide | Sodium hydride (NaH) |

The presence of two primary hydroxyl groups makes this compound a suitable bifunctional initiator for controlled polymerization techniques, particularly ring-opening polymerization (ROP). researchgate.net In ROP, the hydroxyl groups can initiate the polymerization of cyclic monomers, such as lactide, caprolactone, and glycolide, to produce polyesters with a central functional group derived from the initiator.

The mechanism involves the nucleophilic attack of the hydroxyl oxygen onto the carbonyl carbon of the cyclic monomer, leading to the ring opening and the formation of a new ester linkage with a terminal hydroxyl group, which can then propagate the polymerization. The use of a bifunctional initiator like this compound allows for the growth of two polymer chains from a single initiator molecule, resulting in polymers with a specific architecture. The central Boc-protected amine can be deprotected post-polymerization to yield a polymer with a free amine group in the center, which can be used for further functionalization or for applications requiring a central reactive site. The polymerization is often catalyzed by organometallic compounds, such as those based on tin, zinc, or yttrium. researchgate.net

Elucidation of Reaction Mechanisms Through Kinetic and Thermodynamic Studies

While specific kinetic and thermodynamic studies on this compound are not widely available in the literature, the general principles of such investigations can be applied to understand its reactivity.

Kinetic studies, which measure the rate of a reaction under varying conditions (e.g., concentration of reactants, temperature), can provide valuable insights into the reaction mechanism. For instance, determining the reaction order with respect to the acid in the deprotection of the Boc group can help to confirm the proposed mechanistic pathway. Similarly, in polymerization reactions, kinetic analysis can reveal the order of the reaction with respect to the monomer and initiator concentrations, which is crucial for establishing the degree of control over the polymerization process. lsu.eduscispace.com

Thermodynamic studies focus on the energy changes that occur during a reaction. The acid-mediated deprotection of the Boc group is thermodynamically favorable due to the formation of stable products: the free amine, the gaseous byproduct carbon dioxide, and the volatile isobutylene. This entropic advantage drives the reaction to completion. In polymerization, thermodynamic parameters, such as the enthalpy and entropy of polymerization, determine the equilibrium position between the monomer and the polymer and can be used to predict the feasibility of the polymerization at a given temperature.

Investigations into Chemo- and Regioselectivity in Complex Multi-functional Transformations of this compound

As of the latest available scientific literature, there are no specific research studies or detailed findings concerning the chemo- and regioselectivity of this compound in complex multi-functional transformations.

A comprehensive search of chemical databases and scholarly articles did not yield any published work on the reactivity profiles or mechanistic investigations for this particular compound. Consequently, data on its behavior in reactions where selective transformation of one or both of the hydroxypropyl groups is required is not available. This includes a lack of information on reaction conditions, yields, and chemo- or regioselective outcomes that would be necessary to construct a detailed analysis and data tables as requested.

The scientific community has extensively studied the use of the tert-butoxycarbonyl (Boc) protecting group for amines and, to a lesser extent, for alcohols. There is also a body of research on the selective protection of diols. However, these generalized findings cannot be directly and accurately extrapolated to predict the specific behavior of this compound without dedicated experimental investigation.

Therefore, this section cannot be completed due to the absence of specific research on the target compound.

Applications of Tert Butyl Bis 3 Hydroxypropyl Carbamate in Advanced Organic Synthesis and Materials Science

Strategic Utilization as a Bifunctional Building Block for Complex Molecular Architectures

The dual-hydroxyl functionality of Tert-butyl bis(3-hydroxypropyl)carbamate, combined with a latent secondary amine, makes it an intriguing candidate for the synthesis of complex, non-linear molecular structures.

Synthesis of Novel Branched and Dendrimeric Structures

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The synthesis of such structures often relies on the use of AB2 monomers, where 'A' and 'B' are functional groups that can react with each other. In the case of this compound, the two hydroxyl groups could conceptually act as the 'B' functionalities, while the Boc-protected amine, after deprotection, would represent the 'A' functionality.

This would allow for a divergent synthesis approach where the hydroxyl groups are reacted with a suitable difunctional molecule, followed by deprotection of the amine and subsequent reaction with more building blocks, leading to successive generations of a dendrimer. The synthesis of poly(amidoamine) (PAMAM) dendrimers, for instance, utilizes a similar principle of Michael addition and amidation reactions. kpi.ua While not directly employing the title compound, the synthesis of di-dendron polyamidoamine dendrimers has been accomplished using a mono-Boc-protected ethylenediamine (B42938) core, highlighting the utility of Boc-protected amines in dendritic synthesis. nih.gov

Theoretically, a convergent approach could also be envisioned, where dendrons are first synthesized and then attached to a central core. Dendrons derived from molecules with multiple hydroxyl groups and a protected focal point amine are known. nih.gov

Integration into Macrocyclic and Supramolecular Frameworks

Macrocycles and other supramolecular structures are large cyclic molecules that can exhibit host-guest chemistry and other unique properties. The synthesis of such structures often involves the cyclization of linear precursors containing reactive end groups.

The bifunctional nature of this compound could allow it to be incorporated into linear chains through its hydroxyl groups. Subsequent deprotection of the Boc group would reveal a secondary amine, which could then participate in an intramolecular cyclization reaction to form a macrocycle. The formation of supramolecular structures is often driven by non-covalent interactions, such as hydrogen bonding. The presence of both hydroxyl and carbamate (B1207046) groups in the molecule could facilitate the formation of ordered assemblies through these interactions. chemrxiv.org

Contributions to Polymer and Material Science

The dual hydroxyl groups of this compound suggest its potential as a key component in various aspects of polymer synthesis and modification.

As a Difunctional Initiator for Precision Polymer Synthesis

In polymer chemistry, initiators are molecules that start the polymerization process. Difunctional initiators possess two initiating sites, allowing for the growth of two polymer chains simultaneously. This is a common strategy for synthesizing linear telechelic polymers and star polymers. nih.govresearchgate.net

The two hydroxyl groups of this compound could act as initiating sites for ring-opening polymerization (ROP) of cyclic esters like lactide or caprolactone. researchgate.netgoogle.comresearchgate.net This would result in the formation of a polymer with a central carbamate group and a hydroxyl group at the end of each polymer chain. The Boc-protected amine in the core of the resulting polymer would offer a site for further functionalization after deprotection. The synthesis of star polymers using multifunctional initiators derived from organic polyols is a well-established technique. acs.org While specific use of the title compound is not documented, the principle of using polyols as initiators is common. acs.org

Application as a Crosslinking Agent in Polymeric Networks

Crosslinking is a process that links polymer chains together, forming a three-dimensional network and significantly altering the material's properties, such as increasing its strength and thermal stability. Compounds with multiple functional groups that can react with polymer chains are used as crosslinking agents.

The two hydroxyl groups of this compound could react with functional groups on polymer chains, such as isocyanates in polyurethane systems, to form crosslinks. nih.govrsc.orgresearchgate.net The presence of the carbamate group could also influence the properties of the resulting crosslinked network. For instance, carbamate-functional resins are known to be curable by reaction with agents like aminoplasts. google.com Crosslinking of polyurethane dispersions is a common method to improve their performance, and various agents that react with hydroxyl or carboxylic acid groups are employed. pcimag.comcarbodiimide.com

Preparation of Specifically End-Functionalized Polymers and Oligomers

End-functionalized polymers, which have a specific chemical group at the end of the polymer chain, are valuable for creating block copolymers, surface modifications, and bioconjugates.

Using this compound as an initiator in a polymerization reaction would naturally lead to polymers with a specific functionality at their core (the protected amine). After deprotection, this amine could be used to attach other molecules or initiate further polymerization, leading to more complex architectures. The synthesis of end-functionalized polyesters can be achieved by using initiators with protected functional groups, which are then deprotected after polymerization. researchgate.netutwente.nl Similarly, functionalized oligoesters with reactive end groups are used in click chemistry to create novel copolymers. researchgate.net

Role in the Construction of Scaffolds for Combinatorial Chemistry and Drug Discovery

There is no scientific literature available that describes the application of this compound as a foundational scaffold for generating libraries of compounds in combinatorial chemistry. While di-functional molecules are inherently valuable for creating diverse chemical structures, no published research demonstrates the use of this specific compound for such purposes. General discussions on combinatorial chemistry mention the use of various scaffolds and linkers, but this compound is not cited among them. researchgate.netcombichemistry.com

Derivatization and Post Synthetic Functionalization Strategies

Tailored Modification of Hydroxyl Groups for Diverse Chemical and Material Applications

The two primary hydroxyl groups of tert-butyl bis(3-hydroxypropyl)carbamate are prime sites for a variety of chemical transformations. These modifications can be tailored to introduce a wide range of functionalities, thereby altering the molecule's physical and chemical properties for specific applications.

Common derivatization reactions for the hydroxyl groups include:

Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This can be used to introduce a vast array of side chains, influencing properties such as solubility, lipophilicity, and biological activity.

Etherification: Conversion into ethers through reactions like the Williamson ether synthesis. This allows for the introduction of alkyl, aryl, or other functionalized chains, which can be critical for applications in polymer chemistry and materials science.

Oxidation: Selective oxidation of the primary alcohols to aldehydes or carboxylic acids, providing further handles for subsequent chemical modifications.

Conversion to Leaving Groups: Transformation of the hydroxyls into better leaving groups, such as tosylates or mesylates, facilitates nucleophilic substitution reactions. This opens pathways for the introduction of azides, halides, and other nucleophiles.

These modifications are foundational for integrating the this compound core into larger molecular architectures, including polymers, dendrimers, and bioactive conjugates.

Table 1: Representative Derivatization Reactions of Hydroxyl Groups

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

|---|---|---|

| Esterification | Acyl chloride, pyridine (B92270), CH₂Cl₂, 0 °C to rt | Ester |

| Etherification | NaH, alkyl halide, THF, 0 °C to rt | Ether |

| Oxidation (to aldehyde) | PCC, CH₂Cl₂, rt | Aldehyde |

| Oxidation (to acid) | Jones reagent, acetone, 0 °C | Carboxylic Acid |

Post-Deprotection Functionalization of the Liberated Amine Moiety

A key feature of the this compound scaffold is the Boc-protected amine. The Boc group is a robust protecting group, stable under a variety of reaction conditions used to modify the hydroxyl groups. However, it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the secondary amine. masterorganicchemistry.comnih.gov

Once deprotected, the newly exposed amine offers a wealth of opportunities for further functionalization, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This deprotection and subsequent functionalization step is crucial for building molecular complexity and is a cornerstone of its use in constructing libraries of related compounds.

Sequential and Orthogonal Functionalization of the Bifunctional Core

The distinct nature of the hydroxyl groups and the protected amine allows for sequential and orthogonal functionalization strategies. This level of control is essential for the synthesis of well-defined, complex molecules.

An example of a sequential functionalization strategy could involve:

Modification of the hydroxyl groups: For instance, esterification of both hydroxyls while the amine remains protected.

Deprotection of the amine: Removal of the Boc group to reveal the secondary amine.

Functionalization of the amine: Acylation or alkylation of the newly freed amine.

Orthogonal protection strategies can also be employed, where one type of functional group can be selectively deprotected and reacted without affecting the other. While the two hydroxyl groups are identical, statistical mono-functionalization can sometimes be achieved, or one hydroxyl could be selectively protected, allowing for differential modification of the two "arms" of the molecule. manchesterorganics.com

Design and Synthesis of Chemical Libraries Utilizing Combinatorial Approaches

The structure of this compound is ideally suited for its use as a scaffold in combinatorial chemistry. nih.govresearchgate.net Combinatorial chemistry enables the rapid synthesis of large numbers of related compounds, which can then be screened for desired biological or material properties. rsc.org

The bifunctional nature of the scaffold, with its two hydroxyl groups and the latent amine functionality, allows for the introduction of at least three points of diversity. A combinatorial library could be constructed by:

Reacting the diol scaffold with a diverse set of building blocks at the hydroxyl positions.

Deprotecting the amine.

Reacting the liberated amine with a second set of diverse building blocks.

This approach, often performed on a solid support, can generate thousands of unique compounds from a small number of starting materials. The "split-and-pool" synthesis method is a powerful technique in this context. rsc.org The resulting libraries of compounds can be screened to identify hits for drug discovery or to discover materials with novel properties. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Trifluoroacetic acid |

| Pyridinium chlorochromate (PCC) |

| Jones reagent |

Advanced Spectroscopic and Analytical Research Techniques for Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For tert-butyl bis(3-hydroxypropyl)carbamate, both ¹H and ¹³C NMR would be employed to confirm its identity and structure.

¹H NMR Spectroscopy would reveal the number of different types of protons and their neighboring environments. The key expected signals include:

A sharp singlet peak around δ 1.4 ppm, integrating to 9 protons, which is characteristic of the magnetically equivalent protons of the tert-butyl (t-Boc) protecting group. rsc.org

A triplet signal corresponding to the two methylene (B1212753) groups attached to the nitrogen atom (N-CH₂).

A multiplet, likely a pentet, for the central methylene groups of the two propyl chains (-CH₂-).

A triplet for the two methylene groups bearing the hydroxyl function (CH₂-OH).

A broad signal for the two hydroxyl protons (-OH), whose chemical shift is variable and dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Based on data from similar structures, the expected chemical shifts would be in distinct regions, confirming the presence of all carbon atoms. rsc.orgoregonstate.edu

The quaternary carbon of the tert-butyl group is expected around δ 80 ppm. rsc.org

The methyl carbons of the tert-butyl group would appear as a single strong signal around δ 28 ppm. rsc.org

The carbonyl carbon (C=O) of the carbamate (B1207046) group would be found downfield, typically in the δ 155-157 ppm region. rsc.org

The three distinct methylene carbons of the propyl chains would appear in the aliphatic region (δ 30-65 ppm).

The table below outlines the predicted NMR chemical shifts for this compound, extrapolated from data on related carbamates. rsc.orgchemicalbook.comchemicalbook.com

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| (CH₃)₃-C | ~1.4 (singlet, 9H) | ~28.3 (3C) |

| (CH₃)₃-C | - | ~79.5 (1C) |

| N-C =O | - | ~156.0 (1C) |

| N-CH₂-CH₂-CH₂-OH | ~3.3 (triplet, 4H) | ~48-52 (2C) |

| N-CH₂-CH₂ -CH₂-OH | ~1.7 (multiplet, 4H) | ~30-34 (2C) |

| N-CH₂-CH₂-CH₂ -OH | ~3.6 (triplet, 4H) | ~58-62 (2C) |

| CH₂-OH | Variable (broad singlet, 2H) | - |

Utilization of Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. For this compound, the key diagnostic absorption bands would be:

A strong, broad band in the region of 3400-3300 cm⁻¹, characteristic of the O-H stretching vibration from the two hydroxyl groups.

Multiple bands in the 2975-2850 cm⁻¹ region due to C-H stretching vibrations of the alkyl groups.

A very strong and sharp absorption band around 1690-1680 cm⁻¹, which is indicative of the C=O (urethane) stretching vibration. researchgate.net The position of this band is a hallmark of the carbamate group.

C-N stretching vibrations, expected in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Strong C-O stretching vibrations from the alcohol and ester functionalities between 1300-1000 cm⁻¹. Crucially, as a tertiary amine, the spectrum would show a complete absence of the N-H stretching bands typically seen for primary and secondary amines around 3300-3500 cm⁻¹. rockymountainlabs.com

Raman Spectroscopy , being more sensitive to non-polar, symmetric bonds, would provide complementary information. While IR is strong for C=O and O-H bonds, Raman would be effective for analyzing the C-C backbone and symmetric C-H vibrations. Studies on other carbamates have identified characteristic peaks that would be expected for this molecule. nih.govmdpi.com

The following table summarizes the principal vibrational modes.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | IR | 3400-3300 | Strong, Broad |

| C-H Stretch (Alkyl) | IR, Raman | 2975-2850 | Strong (IR), Medium (Raman) |

| C=O Stretch (Carbamate) | IR | 1690-1680 | Very Strong |

| C-O Stretch | IR | 1300-1000 | Strong |

| C-N Stretch | IR, Raman | 1250-1020 | Medium |

Advanced Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) , typically using techniques like Electrospray Ionization (ESI), would be used to determine the exact mass of the protonated molecule, [M+H]⁺. This allows for the calculation of the elemental formula with high confidence, serving as a definitive confirmation of the compound's identity. The calculated monoisotopic mass of this compound (C₁₃H₂₇NO₄) is 261.1940 Da. HRMS would be expected to find a molecular ion peak corresponding to this mass with very low error (typically < 5 ppm).

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected parent ion. For Boc-protected compounds, fragmentation is highly predictable. nih.govresearchgate.net The most common fragmentation pathways involve the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). researchgate.netacs.org This predictable fragmentation pattern is a powerful diagnostic tool for confirming the presence of the tert-butoxycarbonyl group.

| Technique | Information Provided | Expected Result for C₁₃H₂₇NO₄ |

| HRMS (ESI-TOF) | Exact molecular mass and elemental formula | [M+H]⁺ ion at m/z ≈ 262.2013 |

| Tandem MS (MS/MS) | Structural information via fragmentation | Major fragments at m/z ≈ 206.14 (loss of C₄H₈) and m/z ≈ 162.15 (loss of C₅H₈O₂) |

Chromatographic Methods in Research: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Size Exclusion Chromatography (SEC) for Purity and Molecular Weight Distribution Analysis

Chromatographic techniques are indispensable for separating the target compound from impurities and, in the case of derived materials, for analyzing polymer characteristics.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Due to the polarity imparted by the two hydroxyl groups, a reversed-phase HPLC method would be suitable. nih.gov A C8 or C18 column could be used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. Detection is typically achieved with a UV detector (at low wavelengths, ~210 nm, due to the lack of a strong chromophore) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. thermofisher.com

Gas Chromatography (GC) is generally not the preferred method for analyzing intact carbamates because they are often thermally labile and can degrade in the hot injector port. oup.com Direct GC analysis can lead to decomposition, yielding incorrect results. To overcome this, derivatization is often required, for example, by silylating the hydroxyl groups to increase thermal stability and volatility. nih.gov However, this adds complexity to the analysis. Therefore, HPLC is more straightforward for purity assessment of the title compound. scispec.co.thresearchgate.net

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is not used to analyze the monomer itself. Instead, it is a vital technique for characterizing polymers synthesized from this compound. This monomer can be used to create polyurethanes or other polymers. SEC separates polymer chains based on their hydrodynamic volume, allowing for the determination of key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. If a single crystal of sufficient quality can be grown, this method can provide unambiguous proof of structure, including bond lengths, bond angles, and the molecule's conformation in the solid state.

For this compound, a crystal structure would definitively confirm the connectivity and reveal important details about intermolecular interactions, such as hydrogen bonding involving the two hydroxyl groups. These interactions govern the crystal packing and influence the material's bulk properties. While no crystal structure has been reported for this specific compound, the technique has been successfully applied to other carbamates, demonstrating its utility in this chemical class. acs.orgresearchgate.net The ability to obtain such a structure is entirely dependent on the successful growth of a high-quality single crystal.

Advanced Surface Analysis Techniques for Interface and Film Characterization (where derived materials are concerned)

The title compound can serve as a monomer for the synthesis of functional polymers used in coatings, films, or biomedical materials. In these applications, the surface properties are critical. Advanced surface analysis techniques are therefore used to characterize these derived materials rather than the monomer itself.

Atomic Force Microscopy (AFM) provides ultra-high-resolution topographical images of a material's surface. For a polymer film derived from this compound, AFM could be used to visualize surface morphology, measure roughness, and identify phase-separated domains at the nanoscale. sci-hub.se

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical bonding environments within the top 5-10 nanometers of a material's surface. surfacesciencewestern.com For a polymer film, XPS could confirm the presence of carbon, oxygen, and nitrogen in the expected ratios and distinguish the chemical states of carbon (e.g., C-C, C-O, N-C=O), providing insight into the surface chemistry and orientation of the polymer chains. researchgate.netbeilstein-journals.org These techniques are crucial for understanding how these polymer surfaces would interact with their environment.

Theoretical and Computational Studies of Tert Butyl Bis 3 Hydroxypropyl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. In the study of carbamate (B1207046) derivatives, DFT calculations are foundational for a variety of applications.

Researchers frequently employ DFT for the initial geometry optimization of carbamate structures. plos.orgnih.gov Functionals such as B3LYP, paired with basis sets like 6-31G, are commonly used to accurately determine the lowest energy three-dimensional conformation of these molecules. plos.orgnih.gov This geometric optimization is a critical prerequisite for all subsequent computational analyses, including the calculation of molecular descriptors for QSAR models and the simulation of spectroscopic data. plos.orgnih.gov

Beyond geometry, DFT is used to calculate key electronic properties that govern a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy (ELUMO), for example, has been identified as a significant descriptor in QSAR models for predicting the biological activity of carbamate derivatives. nih.govplos.org

Furthermore, DFT enables the simulation of various spectra, which can be compared with experimental data to validate the computed conformations. nih.govacs.org Methods combining DFT with infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy have been successfully used to elucidate the conformational landscape of carbamate monomers. nih.govacs.org For instance, after an initial geometry optimization, functionals like PBE0 with a TZP basis set can be used for re-optimization, followed by single-point calculations with functionals like OPBE to compute magnetic shieldings and chemical shifts for NMR spectra simulation. nih.gov This integrated approach provides a fundamental understanding of carbamate structure, revealing features such as increased rigidity compared to peptides and the potential for stable cis amide bond configurations. acs.org

Table 1: Application of DFT Methods in Carbamate Research

| Computational Task | DFT Functional/Basis Set Example | Application | Source |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-31G | To find the most stable molecular structure for subsequent calculations. | plos.orgnih.gov |

| Electronic Properties | - | Calculation of ELUMO as a descriptor for reactivity and biological activity. | nih.govplos.org |

| NMR Spectra Simulation | OPBE/TZ2P-J (single-point) on PBE0/TZP optimized geometry | To simulate 1H NMR spectra for comparison with experimental data and conformational validation. | nih.gov |

| Vibrational Spectra | - | Simulation of IR and VCD spectra to analyze molecular conformation. | nih.govacs.org |

Computational Conformational Analysis and Exploration of Potential Energy Surfaces

Understanding the conformational landscape of a molecule is crucial for explaining its physical properties and biological activity. For flexible molecules like carbamates, computational conformational analysis is an indispensable tool for exploring the potential energy surface (PES) and identifying stable conformers.

A common approach involves a systematic conformational search using molecular mechanics force fields. nih.govacs.org For example, the conformational landscape of a Boc-carbamate monomer has been explored using a mixed torsional/low-mode sampling method with the OPLS-2005 force field, simulating the effects of a solvent like chloroform (B151607) using a Generalized-Born/Surface-Area (GB/SA) model. nih.gov This initial search generates a wide array of possible conformations.

These generated geometries are then typically subjected to energy minimization to locate the nearest local minimum on the PES. nih.gov The resulting unique conformations, often filtered by an energy window above the global minimum, represent the most likely shapes the molecule will adopt. Studies on N-Boc-protected piperidone analogs have combined cryo-NMR with DFT calculations to corroborate the conformational analysis, providing a powerful link between theoretical predictions and experimental observation. fsu.edu

Molecular Dynamics (MD) Simulations for Investigating Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique is invaluable for studying the behavior of carbamates in solution and their interactions with biological targets like proteins.

In the context of drug design, MD simulations are used to validate the stability of a ligand-protein complex predicted by molecular docking. nih.govnih.gov For instance, after docking a carbamate inhibitor into the active site of acetylcholinesterase (AChE), a 100-nanosecond MD simulation can be run to assess whether the compound remains stably bound. nih.govresearchgate.net The stability is often evaluated by analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the course of the simulation. researchgate.net

MD simulations also offer detailed insights into the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds. plos.org By tracking the formation and lifetime of hydrogen bonds between the carbamate and protein residues, researchers can confirm key binding interactions and understand the basis of molecular recognition. plos.orgnih.gov The simulations are typically performed using force fields like OPLS-AA for the protein and ligand, and a water model like TIP3P to simulate an aqueous environment. nih.gov Ab initio MD simulations have also been used to study the reaction mechanisms of carbamates, such as their formation from CO2 and amines in aqueous solutions, revealing complex proton transfer pathways involving water molecules. researchgate.neturegina.ca

Application of Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Rational Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. This method is a cornerstone of cheminformatics and is widely used for the rational design of new, more potent analogs of a lead compound.

The development of a QSAR model for carbamate derivatives typically involves several key steps. plos.orgnih.gov First, a dataset of carbamate compounds with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is collected. plos.orgnih.gov The 3D structures of these molecules are optimized, often using DFT methods. plos.org Next, a large number of molecular descriptors—numerical values that characterize the chemical properties of a molecule (e.g., electronic, steric, topological)—are calculated.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates a subset of these descriptors with the observed biological activity. plos.org A robust QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²) and predictive ability confirmed through internal (e.g., cross-validation Q²) and external validation (predicting the activity of a separate test set of compounds). plos.orgnih.gov

Once a validated QSAR model is established, it can be used to predict the activity of novel, yet-to-be-synthesized carbamate analogs. nih.gov For example, a QSAR model for carbamate-based acetylcholinesterase inhibitors identified the Connolly Accessible Area, ELUMO, and the percentage of hydrogen atoms as key features influencing activity. nih.gov This insight allows computational chemists to rationally modify a template molecule to enhance these specific properties, thereby designing new compounds with potentially higher potency. plos.orgresearchgate.net

Table 2: Example of Statistical Parameters for a Carbamate QSAR Model

| Parameter | Description | Example Value | Significance |

|---|---|---|---|

| R² | Coefficient of determination | 0.81 | Indicates that 81% of the variance in the biological activity is explained by the model. |

| R²adj | Adjusted R² | 0.78 | R² adjusted for the number of descriptors in the model. |

| Q²cv | Cross-validation coefficient | 0.56 | Measures the internal predictive ability of the model. |

| R²Test set | External validation coefficient | 0.82 | Measures the model's ability to predict the activity of an external set of compounds. |

Data derived from a representative QSAR study on carbamate derivatives. plos.orgnih.gov

Future Research Directions and Emerging Paradigms in Bifunctional Carbamate Chemistry

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The dual hydroxyl functionality of Tert-butyl bis(3-hydroxypropyl)carbamate makes it an ideal candidate for integration into continuous flow chemistry and automated synthesis platforms. These systems offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. encyclopedia.pubacs.orgresearchgate.netnih.govnih.govresearchgate.netibm.commdpi.com

In continuous flow, the precise control over reaction parameters can be leveraged to manage the polymerization of bifunctional monomers like this compound. encyclopedia.pubresearchgate.netibm.com The ability to rapidly screen reaction conditions can lead to the efficient synthesis of polyurethanes and other polymers with tailored properties. acs.orgresearchgate.netnih.gov Automated platforms, which combine robotic handling with real-time analytics, could utilize this carbamate (B1207046) to generate large libraries of polymers for high-throughput screening in drug discovery and materials science. nih.govresearchwithrutgers.comgormleylab.com Future research will likely focus on developing robust flow-based polymerization methods that can accommodate the viscosity changes associated with polymer formation from this diol carbamate. acs.org

Table 1: Potential Parameters for Continuous Flow Synthesis

| Parameter | Potential Range/Value | Rationale |

|---|---|---|

| Reactor Type | Tubular or Microreactor | Excellent heat and mass transfer for polymerization. encyclopedia.pub |

| Temperature | 50-150 °C | To control reaction kinetics and prevent degradation. |

| Pressure | 1-10 bar | To maintain single-phase flow and control residence time. |

| Catalyst | Organocatalysts (e.g., TBD) | For metal-free and sustainable polyurethane synthesis. acs.org |

| Residence Time | 1-20 minutes | To achieve high conversion and desired molecular weight. ibm.com |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the synthesis of chemical compounds. encyclopedia.pubmdpi.comdigitellinc.com For this compound, future research will undoubtedly prioritize the development of sustainable and environmentally benign synthetic routes, moving away from hazardous reagents like phosgene (B1210022). rsc.orgresearchgate.netrsc.org

Promising avenues include the use of carbon dioxide as a C1 feedstock, which is a non-toxic and renewable resource. rsc.org The direct synthesis from di(3-hydroxypropyl)amine, tert-butanol, and CO2, while challenging, represents a key goal for green synthesis. Another approach involves the use of organic carbonates, such as dimethyl carbonate, as less hazardous alternatives to phosgene for the carbamoylation of the corresponding diamine. rsc.orgresearchgate.net Furthermore, biocatalytic methods, employing enzymes to construct the carbamate linkage under mild conditions, offer a highly sustainable and selective synthetic strategy that warrants significant investigation. ibm.com

Development of Novel Responsive and Smart Materials Based on the Carbamate Core

The unique bifunctional nature of this compound, with its two hydroxyl groups and a carbamate linkage capable of hydrogen bonding, makes it a prime candidate for the development of novel responsive and "smart" materials. nih.govnih.govnih.gov These materials can change their properties in response to external stimuli such as temperature, pH, or light.

The hydroxyl groups can be used as points for polymerization or cross-linking to create hydrogels or polymers. nih.gov The carbamate core, along with the potential for urethane (B1682113) linkages in resulting polymers, can participate in hydrogen bonding, which can be disrupted by changes in the environment, leading to a macroscopic response. acs.org For instance, incorporating this molecule into a polymer network could lead to materials that swell or shrink in response to pH changes, making them suitable for applications in drug delivery or sensing. Future work could explore the synthesis of block copolymers where one block is derived from this carbamate, leading to self-assembling nanostructures with tunable responsiveness. nih.gov

Investigation of Advanced Catalytic Systems for Specific Transformations Involving the Compound

The two hydroxyl groups of this compound offer sites for a variety of chemical transformations. The development of advanced catalytic systems for the selective functionalization of these groups is a critical area for future research.

Organocatalysis, in particular, presents a promising approach for the selective esterification or etherification of the hydroxyl groups under mild conditions, avoiding the need for protecting group chemistry. acs.org Recent advances in photoredox catalysis could also be applied to enable novel C-H functionalization reactions at positions adjacent to the hydroxyl or carbamate groups, opening up new avenues for derivatization. acs.org Furthermore, catalysts for the controlled polymerization of this diol with various co-monomers will be essential for producing well-defined polymers. acs.orgacs.orgl-i.co.ukresearchgate.net The investigation of bifunctional catalysts that can activate both the hydroxyl groups and a reaction partner simultaneously could lead to highly efficient and selective transformations.

Table 2: Potential Catalytic Transformations

| Transformation | Catalyst Type | Potential Outcome |

|---|---|---|

| Polyurethane Synthesis | Organocatalysts (Amine or Acid-based) | Controlled polymerization with diisocyanates. acs.orgacs.orgnih.gov |

| Polyester Synthesis | Lipases | Enantioselective polyesterification. |

| Selective Mono-etherification | Phase-transfer catalysts | Asymmetric functionalization of one hydroxyl group. |

| Oxidation | Selective oxidation catalysts (e.g., TEMPO) | Conversion of one or both hydroxyls to aldehydes or carboxylic acids. |

Expanding the Scope of its Application in Supramolecular Chemistry and Self-Assembly Processes

The presence of multiple hydrogen bond donor and acceptor sites within this compound—specifically the N-H and C=O of the carbamate and the two O-H groups—makes it a fascinating building block for supramolecular chemistry and self-assembly. gormleylab.comresearchgate.netarxiv.org

This molecule has the potential to form intricate, non-covalent networks in both solution and the solid state. acs.org The directionality and strength of the hydrogen bonds can be tuned by solvent polarity and temperature, leading to the formation of various supramolecular structures such as fibers, sheets, or gels. nih.gov The self-assembly of this compound could be exploited to create novel organogels for applications in areas like environmental remediation or as templates for the synthesis of porous materials. By co-crystallizing with other molecules capable of hydrogen bonding, it may be possible to construct complex, multi-component supramolecular architectures with emergent properties. rsc.org Future studies will likely employ a combination of experimental techniques (e.g., X-ray diffraction, NMR) and computational modeling to understand and control the self-assembly processes of this versatile molecule. acs.org

Q & A

Q. What are the established laboratory synthesis methods for tert-butyl bis(3-hydroxypropyl)carbamate?

The compound can be synthesized via ultrasound-promoted reactions under environmentally benign conditions. For example, tert-butyl (3-hydroxypropyl)carbamate (a structural analog) is synthesized using tert-butyl carbamate and 3-hydroxypropyl derivatives, achieving 95% yield under optimized conditions (ultrasound, 40°C, 1.5 hours). Key reagents include dichloromethane as a solvent and triethylamine as a base . Variations may involve protecting group strategies, such as tert-butyl carbamate reacting with diols under controlled pH (6.5–7.5) to prevent side reactions .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 1.35 ppm for tert-butyl group; δ 3.28 ppm for hydroxypropyl CH₂) and ¹³C NMR (δ 154.86 ppm for carbamate carbonyl) are standard for structural confirmation .

- Chromatography: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors reaction progress and purity (>98% by area normalization) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., exact mass 224.12198 for related analogs) .

Q. How is this compound purified post-synthesis?

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. For large-scale synthesis, fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) is employed .

Advanced Research Questions

Q. How do reaction conditions (pH, solvent, temperature) influence the stability and reactivity of this compound?

- pH Sensitivity: The carbamate bond hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions, yielding 3-hydroxypropylamine and tert-butanol. Stability studies in buffered solutions (pH 5–8) show <5% degradation over 72 hours at 25°C .

- Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction rates, while protic solvents (e.g., methanol) may accelerate hydrolysis .

- Thermal Stability: Decomposition occurs above 150°C, releasing isobutylene and CO₂. Differential scanning calorimetry (DSC) reveals an endothermic peak at 120°C (melting point) .

Q. What computational or mechanistic models explain the compound’s reactivity in nucleophilic substitution reactions?

Density functional theory (DFT) studies suggest that the carbamate’s electrophilic carbonyl carbon is susceptible to nucleophilic attack. For example, in aminolysis reactions, the activation energy (ΔG‡) is ~25 kcal/mol, with tert-butyl group steric hindrance slowing kinetics compared to methyl carbamates .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, toxicity)?

- Solubility: Conflicting data (e.g., 12 mg/mL in water vs. 50 mg/mL in DMSO) may arise from polymorphic forms. Powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) can clarify hygroscopicity and polymorphism .

- Toxicity Gaps: While acute toxicity (LD₅₀ > 2000 mg/kg in rats) is reported for analogs, ecotoxicological data (e.g., Daphnia magna EC₅₀) are limited. Researchers should conduct OECD 202/203 tests for aquatic toxicity profiling .

Q. What strategies optimize the compound’s application in prodrug design or polymer chemistry?

- Prodrug Linkers: The hydroxypropyl groups enable esterification with carboxylic acid-containing drugs (e.g., ibuprofen), with in vitro hydrolysis rates tunable via pH .

- Polymer Synthesis: Radical polymerization with acrylate derivatives yields hydrogels with controlled swelling ratios (e.g., 300% in PBS), useful for drug delivery .

Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.